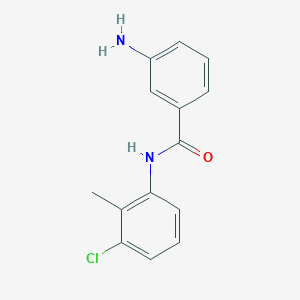

3-amino-N-(3-chloro-2-methylphenyl)benzamide

Description

Systematic Nomenclature and IUPAC Classification

The compound 3-amino-N-(3-chloro-2-methylphenyl)benzamide is systematically named according to IUPAC guidelines, which prioritize substituent positions and functional group hierarchy. The parent structure is benzamide (a benzene ring attached to an amide group), while the secondary substituents include a 3-chloro and 2-methyl group on the phenyl ring. The numbering follows the lowest possible indices for substituents:

- Primary amide group : Positioned on the benzene ring (benzamide moiety).

- 3-Chloro substituent : Attached to the phenyl group at the third position relative to the nitrogen.

- 2-Methyl substituent : Attached to the phenyl group at the second position relative to the nitrogen.

This nomenclature ensures unambiguous identification of the compound’s structure and substituent arrangement.

Molecular Formula and Weight Validation

The molecular formula C₁₄H₁₃ClN₂O is consistent across multiple validated sources, including biochemical suppliers and chemical databases. The molecular weight is calculated as 260.72 g/mol , derived from the atomic masses of its constituent elements:

| Element | Atomic Mass (g/mol) | Quantity | Contribution |

|---|---|---|---|

| Carbon | 12.01 | 14 | 168.14 |

| Hydrogen | 1.008 | 13 | 13.10 |

| Chlorine | 35.45 | 1 | 35.45 |

| Nitrogen | 14.01 | 2 | 28.02 |

| Oxygen | 16.00 | 1 | 16.00 |

| Total | 260.71 |

Properties

IUPAC Name |

3-amino-N-(3-chloro-2-methylphenyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13ClN2O/c1-9-12(15)6-3-7-13(9)17-14(18)10-4-2-5-11(16)8-10/h2-8H,16H2,1H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAHBYZQXCHDUDH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1Cl)NC(=O)C2=CC(=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-N-(3-chloro-2-methylphenyl)benzamide typically involves the following steps:

Nitration: The starting material, 3-methylbenzoic acid, undergoes nitration to form 3-methyl-2-nitrobenzoic acid.

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

3-amino-N-(3-chloro-2-methylphenyl)benzamide can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

Reduction: The chloro group can be reduced to a hydrogen atom.

Substitution: The chloro group can be substituted with other functional groups such as hydroxyl or alkyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) can be used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or alkyl halides.

Major Products Formed

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of the corresponding amine.

Substitution: Formation of substituted benzamides.

Scientific Research Applications

Chemical Properties and Structure

3-amino-N-(3-chloro-2-methylphenyl)benzamide has the molecular formula and a molecular weight of approximately 260.73 g/mol. The compound features an amino group, a chloro-substituted aromatic ring, and a benzamide structure, which contribute to its reactivity and biological interactions.

Medicinal Chemistry

Antitumor Activity : Research indicates that compounds similar to this compound exhibit antitumor properties. For instance, derivatives of benzamides have been evaluated for their cytotoxic effects on various cancer cell lines. A study found that certain derivatives showed IC50 values in the nanomolar range against leukemia and carcinoma cells, suggesting potential for development as antitumor agents .

Protein Interaction Studies : The compound's unique structure allows it to interact with specific proteins or enzymes, influencing their activity. Techniques such as surface plasmon resonance or isothermal titration calorimetry are recommended for detailed interaction studies to determine binding affinities and mechanisms.

Biochemical Research

Proteomics : The compound is noted for its applications in proteomics due to its ability to modify proteins through nucleophilic substitution reactions. This property can be exploited to study protein functions and interactions in biological systems.

Synthesis of Derivatives : The synthesis of this compound can lead to various derivatives that may possess enhanced biological activities. For example, modifications at the amino group or chloro substituent can yield compounds with improved potency against specific biological targets .

Material Science

Polymer Chemistry : The reactivity of the amino group allows for the incorporation of this compound into polymer matrices, potentially enhancing the material properties such as thermal stability and mechanical strength. This application is particularly relevant in developing advanced materials for electronics and coatings.

Data Table: Summary of Biological Activities

| Compound | Target Cells | IC50 (nM) | Reference |

|---|---|---|---|

| This compound derivative A | L1210 (Leukemia) | 0.78 | |

| This compound derivative B | HeLa (Cervical Carcinoma) | 12 | |

| This compound derivative C | FM3A (Mammary Carcinoma) | 16 |

Case Studies

Case Study 1: Antitumor Evaluation

A series of studies evaluated the antiproliferative activity of various benzamide derivatives on human cancer cell lines. Among these, compounds structurally related to this compound demonstrated significant cytotoxicity with low IC50 values, indicating their potential as lead compounds in cancer therapy .

Case Study 2: Protein Binding Studies

In preliminary studies, this compound was shown to bind effectively to specific enzyme targets, influencing their catalytic activity. Surface plasmon resonance experiments revealed binding affinities that suggest this compound could be a useful tool in drug design aimed at modulating enzyme functions.

Mechanism of Action

The mechanism of action of 3-amino-N-(3-chloro-2-methylphenyl)benzamide involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but it is thought to influence signaling pathways related to inflammation and pain .

Comparison with Similar Compounds

Similar Compounds

2-amino-N-(3-chloro-4-methylphenyl)benzamide: Similar structure but with a different position of the methyl group.

2-amino-N-(4-chlorophenyl)benzamide: Lacks the methyl group, which may affect its chemical properties and biological activity.

2-amino-N-(3-bromophenyl)benzamide: Contains a bromine atom instead of a chlorine atom, which can influence its reactivity and interactions.

Uniqueness

3-amino-N-(3-chloro-2-methylphenyl)benzamide is unique due to the specific arrangement of its functional groups, which can influence its chemical reactivity and biological activity.

Biological Activity

3-Amino-N-(3-chloro-2-methylphenyl)benzamide is a chemical compound with the molecular formula C₁₄H₁₃ClN₂O and a molecular weight of approximately 260.73 g/mol. This compound is classified as an amide and features an amino group, a chloro-substituted aromatic ring, and a benzamide structure. Its unique structural characteristics suggest potential applications in biochemical research, particularly in proteomics, and it may influence various biological interactions and activities.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves multiple steps, including nucleophilic substitution reactions due to the presence of the amino group and electrophilic aromatic substitution facilitated by the chloro group. These reactions allow for the formation of derivatives or conjugates that are valuable in medicinal chemistry.

Comparison with Related Compounds

The biological activity of this compound can be better understood by comparing it with structurally similar compounds:

| Compound Name | Molecular Formula | Notable Features |

|---|---|---|

| 2-Amino-N-(3-chloro-4-methylphenyl)benzamide | C₁₄H₁₃ClN₂O | Different substitution pattern on the aromatic ring |

| 3-Amino-N-(4-chlorophenyl)benzamide | C₁₄H₁₄ClN₂O | Lacks methyl substitution; different chlorine position |

| 4-Amino-N-(3-chloro-2-methylphenyl)benzamide | C₁₄H₁₃ClN₂O | Similar structure but different amino position |

The unique chloro and methyl substitutions in this compound may confer distinct biological properties compared to its analogs.

Enzyme Inhibition

Recent studies have highlighted the potential of compounds related to this compound as enzyme inhibitors. For instance, derivatives such as 1-aroyl-3-[3-chloro-2-methylphenyl] thiourea hybrids were synthesized and evaluated for their inhibitory effects against jack bean urease (JBU). These compounds exhibited potent anti-urease activity with IC50 values ranging from 0.0019 to 0.0532 μM, significantly outperforming standard thiourea (IC50 = 4.7455 μM) .

Antiproliferative Effects

In vitro studies have demonstrated that compounds structurally related to this compound exhibit significant antiproliferative activities against various cancer cell lines. For example, certain analogues showed IC50 values in the range of 10–33 nM against MCF-7 breast cancer cells and MDA-MB-231 triple-negative breast cancer cells, indicating their potential as anticancer agents . These compounds were found to inhibit tubulin polymerization, suggesting a mechanism involving interaction at the colchicine-binding site on tubulin .

Mechanistic Insights

The biological activity of this compound may be attributed to its ability to interact with specific proteins or enzymes. Preliminary interaction studies suggest that it can bind to target proteins, influencing their activity through mechanisms such as non-competitive inhibition observed in urease assays .

Case Studies

Several case studies have explored the biological implications of compounds related to this compound:

- Urease Inhibition : A study demonstrated that derivatives exhibited non-competitive inhibition against urease, highlighting their potential in treating conditions associated with urease activity, such as kidney stone formation .

- Anticancer Activity : Another investigation focused on the antiproliferative effects of related compounds on breast cancer cell lines, revealing significant cytotoxicity and cell cycle arrest mechanisms that could be leveraged for therapeutic development .

Q & A

Q. Basic Research Focus

- 1H/13C NMR : Aromatic protons appear as multiplet clusters at δ 6.4–7.9 ppm, while the amide NH resonates as a singlet near δ 8.8 ppm. Methyl groups (e.g., Cl-substituted phenyl) show singlets at δ 2.4–2.7 ppm .

- IR spectroscopy : Confirm amide bonds via C=O stretches at ~1680 cm⁻¹ and N–H stretches at ~3320 cm⁻¹ .

Advanced Challenge : Overlapping signals in crowded aromatic regions may obscure substituent positions. Use 2D NMR (COSY, HSQC) to assign protons and resolve ambiguities. Cross-validate with high-resolution mass spectrometry (HRMS) for molecular ion confirmation .

How does the chloro-methyl substitution pattern on the phenyl ring influence the compound’s biochemical activity?

Advanced Research Focus

Structural analogs (e.g., 4-chloro-N-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}phenyl)benzamide) suggest:

- Hydrophobicity : The 3-chloro-2-methyl group enhances lipid solubility, improving membrane permeability.

- Target binding : Chlorine atoms may engage in halogen bonding with bacterial enzymes like acps-pptase, disrupting lipid biosynthesis .

Experimental Design : - Perform docking studies (AutoDock Vina) to map interactions with bacterial targets.

- Synthesize derivatives with substituent variations (e.g., replacing Cl with F) and compare MIC values against Staphylococcus aureus.

What strategies mitigate crystallization challenges during polymorph screening of this benzamide derivative?

Q. Advanced Research Focus

- Solvent selection : Ethanol or acetone promotes single-crystal growth by slow evaporation, as seen in N-(3-chlorophenyl)benzamide analogs .

- Temperature gradients : Cooling rates <1°C/min reduce amorphous phase formation.

- Seeding : Introduce microcrystals of a known polymorph to control nucleation.

Data Contradiction : Some studies report needle-like crystals (P21/c space group), while others observe plate-like forms (P-1). Characterize polymorphs via powder XRD and DSC to correlate thermal stability with lattice packing .

How can computational chemistry predict the reactivity of this compound in nucleophilic substitution reactions?

Q. Advanced Research Focus

- Frontier molecular orbitals (FMOs) : Calculate HOMO-LUMO gaps using Gaussian09 to identify reactive sites. The chloro-substituted phenyl ring typically acts as an electron-deficient center, favoring SNAr reactions .

- Reaction feasibility : Simulate transition states for substitution at the 3-chloro position. Higher activation energies (~25 kcal/mol) suggest harsh conditions (e.g., DMF, 100°C) are required.

Validation : Compare predicted reaction pathways with experimental HPLC-MS data for nitro- or amino-substituted products .

What are the limitations of using LogP values to predict the pharmacokinetics of this compound?

Q. Basic Research Focus

- LogP measurement : Experimental LogP for similar benzamides ranges from 1.47–3.12, indicating moderate lipophilicity .

- Limitations : LogP neglects hydrogen-bonding capacity and active transport mechanisms. For instance, the 3-amino group may facilitate proton-dependent uptake in the gut, altering bioavailability predictions.

Advanced Mitigation : Use molecular dynamics (MD) simulations to model membrane permeation or combine LogD (pH 7.4) with PAMPA assays for better correlation with in vivo absorption .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.